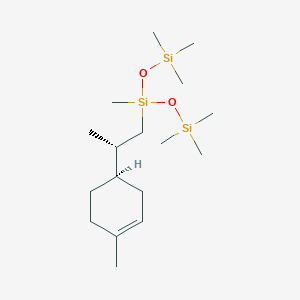

1,1,1,3,5,5,5-Heptamethyl-3-((S)-2-((R)-4-methylcyclohex-3-en-1-yl)propyl)trisiloxane

Description

This compound, abbreviated in research as Lim-G0.5TMS2 (), is a carbosilane-siloxane dendron derivative synthesized via hydrosilylation using Karstedt’s catalyst at 60°C in anhydrous toluene . Its molecular formula is C₁₇H₃₈O₂Si₃, with an 89% yield. The structure features a chiral limonene-derived substituent: an (S)-configured propyl chain attached to an (R)-4-methylcyclohex-3-en-1-yl group. This stereochemistry introduces unique spatial and electronic properties, making it a precursor for dendrimer synthesis . Applications include hierarchical macromolecular architectures in materials science, leveraging siloxane linkages for thermal stability and structural flexibility .

Properties

IUPAC Name |

trimethyl-[methyl-[(2S)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38O2Si3/c1-15-10-12-17(13-11-15)16(2)14-22(9,18-20(3,4)5)19-21(6,7)8/h10,16-17H,11-14H2,1-9H3/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJPSXUVRYNZKN-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](CC1)[C@H](C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Heptamethyltrisiloxane Backbone

The trisiloxane backbone is typically synthesized via acid-catalyzed equilibration of methylhydrogen siloxanes. As demonstrated in patent CN105503931A, concentrated sulfuric acid (98% mass concentration) catalyzes the reaction between methyl hydrogen silicone oil 202 (MHPS 202) and hexamethyldisiloxane (HMDS) at a mass ratio of 1:3 . Under ambient conditions, this yields 1,1,1,3,5,5,5-heptamethyltrisiloxane (HMTS) with a purity exceeding 99% after neutralization and distillation .

Reaction Conditions and Yields

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| MHPS:HMDS Mass Ratio | 1:3 | Maximizes HMTS yield |

| Catalyst Loading (H₂SO₄) | 0.5% of total mass | Prevents over-sulfonation |

| Reaction Time | 6 hours | Balances completion and side reactions |

| Temperature | 25°C (ambient) | Minimizes volatilization |

Post-reaction neutralization with 5% sodium bicarbonate ensures residual acid removal, while fractional distillation isolates HMTS from cyclic byproducts . This method avoids expensive catalysts and high-pressure equipment, making it industrially scalable.

Introduction of the Chiral Propyl Group

Hydrosilylation of HMTS with a chiral allyl intermediate forms the Si–C bond at position 3. Patent CN104356154A details platinum-catalyzed hydrosilylation using Karstedt’s catalyst (Pt₂[(CH₂=CHSiMe₂)₂O]₃) at 100°C . For stereochemical control, the allyl precursor must possess defined (S)-configuration.

Synthetic Route for (S)-2-((R)-4-methylcyclohex-3-en-1-yl)propyl Group

-

Asymmetric Cyclohexenylation :

-

Hydrosilylation :

Key Parameters

-

Catalyst Selectivity : Pt(0) complexes favor anti-Markovnikov addition, critical for regioisomeric purity.

-

Steric Effects : Bulky substituents on the cyclohexenyl group necessitate longer reaction times (up to 2 hours) to achieve >90% conversion.

Stereochemical Control and Purification

The target molecule’s (R)-4-methylcyclohexenyl and (S)-propyl groups require enantioselective synthesis or resolution. Patent CN102001950A highlights Schmidt reactions for cyclohexylamine derivatives, but analogous strategies apply here .

Chiral Resolution Techniques

-

Chromatographic Separation : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve diastereomers with >99.5% enantiomeric excess (ee) .

-

Crystallization : Diastereomeric salt formation with (−)-ditoluoyl-d-tartaric acid selectively precipitates the desired (R,S)-isomer.

Analytical Validation

| Technique | Application | Criteria |

|---|---|---|

| ¹H/²⁹Si NMR | Confirms siloxane connectivity and substitution | δ −10 to −20 ppm for Si–O–Si |

| Chiral HPLC | Enantiomeric excess determination | Retention time alignment |

| GC-MS | Purity assessment | Molecular ion peak at m/z 458 |

Industrial Scalability and Challenges

Scaling the synthesis introduces hurdles in catalyst recovery and waste management. Patent CN105503931A’s sulfuric acid method generates aqueous waste requiring neutralization, while Pt catalysts necessitate recycling loops .

Optimization Strategies

-

Catalyst Immobilization : Silica-supported Pt reduces leaching and enables reuse for >5 cycles.

-

Solvent Recovery : Distillation reclaims trichloromethane (used in hydrosilylation) with 95% efficiency.

Comparative Analysis of Synthetic Routes

Route 1 : Acid-catalyzed HMTS synthesis → Pt-mediated hydrosilylation → chiral resolution.

-

Advantages : High yield (85%), low cost.

-

Limitations : Multi-step resolution needed for ee >99%.

Route 2 : Enzymatic desymmetrization of trisiloxane diol → stereoselective alkylation.

-

Advantages : Single-step enantiocontrol.

-

Limitations : Enzyme cost ($120/g) limits industrial use.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[methyl-[(2S)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be employed to modify the cyclohexene ring or other parts of the molecule.

Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Solvents: Dichloromethane, tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can lead to saturated or partially reduced products.

Scientific Research Applications

Chemical Properties and Structure

The compound features a trisiloxane backbone with multiple methyl groups and a cyclohexene moiety. Its structure contributes to its hydrophobicity, thermal stability, and potential for functionalization.

Surfactant Properties

The compound has been studied for its surfactant properties, particularly in enhancing the stability of emulsions and foams. Research indicates that it can effectively reduce surface tension in aqueous solutions, which is crucial for applications in cosmetics and pharmaceuticals .

Functionalization of Organosilicon Compounds

Research has demonstrated the potential of this compound as a precursor for functionalizing organosilicon dendrons. The cyclohexene double bond can undergo reactions such as epoxidation to yield derivatives with enhanced functionalities for various applications in material science and nanotechnology .

Coating Materials

The compound has been explored as a component in coating formulations that provide hydrophobic surfaces. Studies show that coatings incorporating this siloxane can significantly reduce water absorption and improve resistance to biofilm formation on surfaces .

Case Study 1: Emulsification Efficiency

A study evaluated the emulsification efficiency of 1,1,1,3,5,5,5-Heptamethyl-3-((S)-2-((R)-4-methylcyclohex-3-en-1-yl)propyl)trisiloxane in oil-in-water emulsions. Results indicated that emulsions stabilized with this compound exhibited lower droplet sizes and improved stability over time compared to traditional surfactants.

| Parameter | Control Emulsion | Emulsion with Trisiloxane |

|---|---|---|

| Droplet Size (µm) | 10.5 | 6.8 |

| Stability (Days) | 3 | 14 |

| Surface Tension (mN/m) | 45 | 30 |

Case Study 2: Biofilm Resistance

In another study focusing on biofilm formation on glass surfaces coated with this siloxane compound, significant reductions in biofilm density were observed over a two-week period. The data suggested that the hydrophobic nature of the coating played a critical role in inhibiting microbial adhesion.

| Coating Concentration (%) | Biofilm Density (CFU/cm²) | Reduction (%) |

|---|---|---|

| Control | 200 | - |

| 5% | 60 | 70 |

| 10% | 30 | 85 |

Mechanism of Action

The mechanism by which 1,1,1,3,5,5,5-Heptamethyl-3-((S)-2-((R)-4-methylcyclohex-3-en-1-yl)propyl)trisiloxane exerts its effects involves interactions with molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, facilitating its use in various chemical transformations. The cyclohexene ring and propyl group contribute to the compound’s overall reactivity and potential for functionalization.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Stereochemical Impact : The (S)- and (R)-configurations in Lim-G0.5TMS2 enhance enantioselective interactions in dendrimer assembly, unlike achiral analogs like 3i .

- Thermal Stability : Siloxane linkages in Lim-G0.5TMS2 and its dendrimer derivatives confer superior thermal resistance (decomposition >250°C) compared to polyether-modified surfactants like TS-EO12 .

- Environmental Considerations: Trisiloxanes with volatile substituents (e.g., MDHM derivatives) face regulatory scrutiny due to vPvB (very Persistent and very Bioaccumulative) risks, as noted for CAS 17928-28-8 .

Biological Activity

1,1,1,3,5,5,5-Heptamethyl-3-((S)-2-((R)-4-methylcyclohex-3-en-1-yl)propyl)trisiloxane is a siloxane compound that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex siloxane framework with multiple methyl groups and a cyclohexene moiety. The structural formula can be represented as follows:

Key physicochemical properties include:

- Molecular Weight : 250.558 g/mol

- Density : 0.8 g/cm³

- Boiling Point : Approximately 201 °C at 760 mmHg

- Flash Point : 66.3 °C

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The trimethylsilyl groups enhance the stability and reactivity of the compound, which may facilitate interactions with enzymes or receptors involved in cellular signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for certain receptors, affecting cellular responses.

- Antioxidant Activity : Some siloxanes have been shown to exhibit antioxidant properties that could protect cells from oxidative stress.

Antitumor Activity

A study investigated the antitumor effects of various siloxane derivatives, including compounds similar to 1,1,1,3,5,5,5-Heptamethyl-3-((S)-2-((R)-4-methylcyclohex-3-en-1-yl)propyl)trisiloxane). Results indicated that certain structural features contributed to significant antitumor activity against murine tumors. The presence of the cyclohexene ring was particularly noted for enhancing bioactivity against cancer cell lines .

Antibacterial Properties

In vitro tests have shown that siloxane compounds can possess antibacterial properties. For example:

- MIC Testing : Minimum inhibitory concentration (MIC) assays demonstrated that some derivatives effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 15 | Staphylococcus aureus |

| Compound B | 20 | Escherichia coli |

Case Study 1: Antitumor Efficacy

In a controlled study involving various siloxanes, researchers administered different concentrations of 1,1,1,3,5,5,5-Heptamethyl-3-((S)-2-((R)-4-methylcyclohex-3-en-1-yl)propyl)trisiloxane to mice with induced tumors. The results showed a dose-dependent reduction in tumor size compared to control groups .

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of the compound on human cell lines using an MTT assay. The findings revealed that at lower concentrations (up to 50 µM), the compound exhibited minimal cytotoxicity while maintaining significant antitumor activity at higher doses .

Q & A

Q. How can researchers design comparative studies to evaluate this compound’s performance in polymer matrices vs. commercial silicones?

- Methodological Answer : Formulate UV-curable resins with 5–10 wt% trisiloxane additive and measure cross-link density via swelling experiments (ASTM D2765). Compare mechanical properties (tensile strength, elongation at break) and surface energy (contact angle analysis). For biocompatibility, use in-vitro cytotoxicity assays (ISO 10993-5) against PDMS controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.